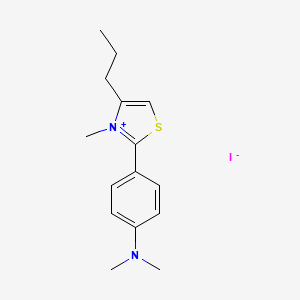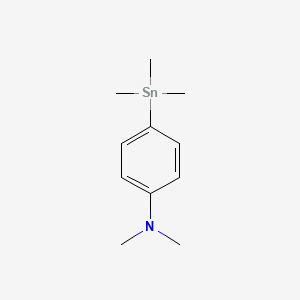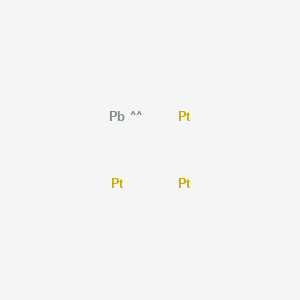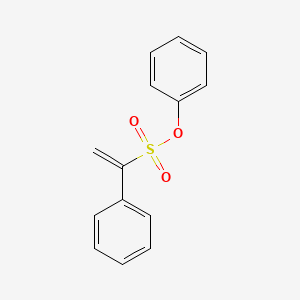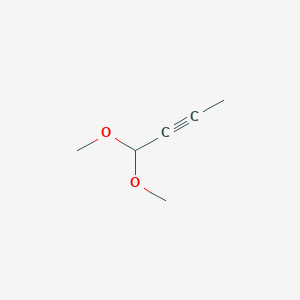![molecular formula C18H45AlSi3 B14714767 [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) CAS No. 18546-65-1](/img/structure/B14714767.png)
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) is a complex organometallic compound that features aluminum as its central atom. This compound is characterized by its unique structure, which includes three trimethylsilane groups attached to a propane-3,1-diyl backbone. The presence of aluminum and silicon in its structure makes it an interesting subject for research in various fields, including materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) typically involves the reaction of aluminum trichloride with trimethylsilylpropane in the presence of a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and siloxanes.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Aluminum oxides and siloxanes.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in imaging and diagnostic applications.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which [Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various catalytic processes. The trimethylsilane groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
[Bis(trimethylsilyl)methyl]aluminum: Similar in structure but with different reactivity due to the presence of methyl groups.
[Trimethylsilyl]aluminum dichloride: Contains chlorine atoms, making it more reactive towards nucleophiles.
[Triethylsilyl]aluminum: Features ethyl groups instead of trimethylsilane, affecting its steric and electronic properties.
Uniqueness
[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane) is unique due to its specific combination of aluminum and trimethylsilane groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential.
Propiedades
Número CAS |
18546-65-1 |
|---|---|
Fórmula molecular |
C18H45AlSi3 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
3-[bis(3-trimethylsilylpropyl)alumanyl]propyl-trimethylsilane |
InChI |
InChI=1S/3C6H15Si.Al/c3*1-5-6-7(2,3)4;/h3*1,5-6H2,2-4H3; |
Clave InChI |
MQVSKDQBQIEBHA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC[Al](CCC[Si](C)(C)C)CCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


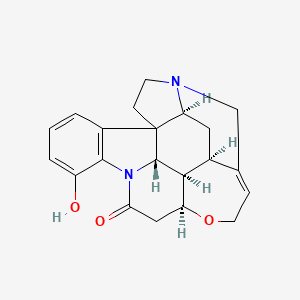

![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)


![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

